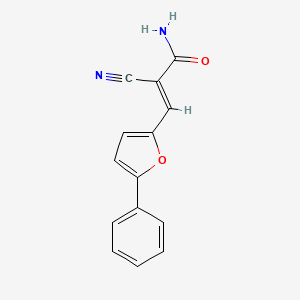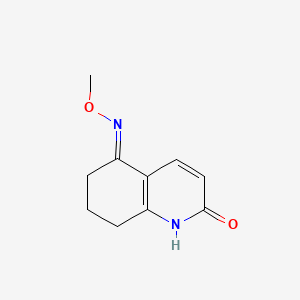![molecular formula C13H15Cl3NO4P B11992711 Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate](/img/structure/B11992711.png)
Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate is a chemical compound with the molecular formula C13H15Cl3NO4P and a molecular weight of 386.602 g/mol . This compound is known for its unique structure, which includes a dichlorovinyl group and a chlorobenzoyl amide moiety, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate typically involves the reaction of diethyl phosphite with 2,2-dichloro-1-[(2-chlorobenzoyl)amino]ethene under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the vinylphosphonate group. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dichlorovinyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phosphonates or reduction to yield phosphine derivatives.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding phosphonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Hydrolysis Conditions: Hydrolysis is typically carried out in aqueous acidic or basic solutions at elevated temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted vinylphosphonates can be formed.
Oxidation Products: Oxidation can yield phosphonate esters or acids.
Reduction Products: Reduction can produce phosphine derivatives.
Hydrolysis Products: Hydrolysis results in the formation of phosphonic acids.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorovinyl group and the chlorobenzoyl amide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate enzymatic reactions, alter signal transduction pathways, and affect cellular processes, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate
- Diethyl 5-[(2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
- Dimethyl 2-[(2,4-dichlorobenzoyl)amino]terephthalate
Uniqueness
Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate is unique due to its specific combination of a dichlorovinyl group and a chlorobenzoyl amide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H15Cl3NO4P |
|---|---|
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
2-chloro-N-(2,2-dichloro-1-diethoxyphosphorylethenyl)benzamide |
InChI |
InChI=1S/C13H15Cl3NO4P/c1-3-20-22(19,21-4-2)13(11(15)16)17-12(18)9-7-5-6-8-10(9)14/h5-8H,3-4H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
JOPLKFJTZLCHBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=C(Cl)Cl)NC(=O)C1=CC=CC=C1Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11992629.png)
![2-(4-Bromophenyl)-9-chloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992639.png)
![9-Bromo-5-(3-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992646.png)

![Ethyl 5-acetyl-2-({[(2E)-2-(4-chlorobenzylidene)hydrazino]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B11992673.png)


![5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992686.png)
![2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11992688.png)

![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11992699.png)


![N-{4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B11992730.png)
